molecular formula C6H4O B098707 2-Ethynylfuran CAS No. 18649-64-4

2-Ethynylfuran

Cat. No. B098707
CAS RN: 18649-64-4
M. Wt: 92.09 g/mol
InChI Key: CTVCBOZMKFQEAP-UHFFFAOYSA-N
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Description

2-Ethynylfuran is a compound that belongs to the class of ethynylfurans, characterized by the presence of an ethynyl group attached to a furan ring. The interest in such compounds arises from their potential as precursors for the preparation of conducting polymers due to their unique electronic properties, such as the stabilization/destabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Synthesis Analysis

The synthesis of ethynylfuran derivatives can be derived from renewable biomass, as demonstrated by the creation of 2-azidomethyl-5-ethynylfuran, which contains both azide and alkyne functional groups. This compound serves as a self-clickable monomer and can be used to generate a broad range of furfural-containing triazoles through a 'green' copper(I)-catalyzed azide–alkyne cycloaddition procedure .

Molecular Structure Analysis

The molecular structure of ethynylfurans, particularly 2-ethynylfuran, has been investigated using electron propagator theory. This analysis reveals that the pi-orbital interactions between the ethynyl and furan moieties are significant, with the oxygen atom of the furan ring and the carbon atoms of the ethyne group playing a crucial role in the energetic stability of the compound. The molecular structure of 2-ethynylfuran is such that it exhibits a favorable HOMO-LUMO gap, making it a promising candidate for the synthesis of conducting polymers .

Chemical Reactions Analysis

Although not directly related to 2-ethynylfuran, studies on the reactivity of furan derivatives, such as 2,5-dimethylfuran (DMF), provide insights into the types of chemical reactions that furan compounds can undergo. For instance, DMF can react with ethylene to form p-xylene through a Diels–Alder cycloaddition followed by dehydration. This reaction can be catalyzed by both Brønsted and Lewis acids, which affect the reaction kinetics and the HOMO-LUMO gap of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylfurans, including 2-ethynylfuran, are characterized by their ionization energies, dipole moments, and electron affinities. These properties are influenced by the interactions between the ethynyl group and the furan ring, which can be modulated to tailor the compound for specific applications, such as the synthesis of conducting polymers . Additionally, the reactivity of furan derivatives with various reagents, such as thionyl chloride, can lead to the formation of different products, including thiadiazoles, which further demonstrates the versatility of furan compounds in chemical synthesis .

Scientific Research Applications

Electronic Properties and Conducting Polymers

2-Ethynylfuran exhibits significant properties in the realm of conducting polymers. Singh and Mishra (2009) studied various ethynylfurans, finding that 2-ethynylfuran, among monoethynylfurans, shows promise as a precursor for conducting polymers. This is due to its energetic stability, dipole moment, and HOMO-LUMO gap, which are crucial for electronic applications (Singh & Mishra, 2009).

Synthesis of Bio-Derived Chemicals

2-Azidomethyl-5-ethynylfuran, derived from renewable biomass, showcases the potential of 2-ethynylfuran derivatives in producing bio-based chemicals. Karlinskii et al. (2019) demonstrated the synthesis of this compound and its use in creating a range of furfural-containing triazoles, highlighting the versatility of 2-ethynylfuran derivatives in green chemistry (Karlinskii et al., 2019).

Electrical Conductivity

The electrical conductivity of poly(2-ethynylfuran) was explored by Gal, Jung, and Choi (1991), who found that its doped version exhibits considerable conductivity, a property essential for electronic materials (Gal, Jung, & Choi, 1991).

Polymerization and Material Properties

Okano et al. (1986) investigated the polymerization of various ethynylfuran derivatives, including 2-ethynylfuran. Their work provides insights into the chemical behavior of these compounds under conditions like thermal and γ-ray induced polymerizations, contributing to material science applications (Okano et al., 1986).

Sensing Applications

In the field of sensing, Shanmugaraju, Joshi, and Mukherjee (2011) demonstrated the use of ethynyl functionality, as seen in 2-ethynylfuran derivatives, for constructing fluorescent metallamacrocycles suitable for sensing applications, such as detecting nitroaromatic compounds like picric acid (Shanmugaraju, Joshi, & Mukherjee, 2011).

Safety And Hazards

The safety data sheet for 2-Ethynylfuran indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation .

Future Directions

The future directions for 2-Ethynylfuran research could involve its use as a precursor for the preparation of conducting polymers . Further studies could also explore its potential applications in other areas of chemistry and materials science.

properties

IUPAC Name

2-ethynylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVCBOZMKFQEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940099
Record name 2-Ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylfuran

CAS RN

18649-64-4
Record name Furan, 2-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
YS Gal, B Jung, SK Choi - Journal of applied polymer science, 1991 - Wiley Online Library
The electrical conductivity of poly(2‐ethynylthiophene) (P2ET) and poly(2‐ethynylfuran) (P2EF) doped with electron acceptors such as iodine, bromine, and ferric chloride was …
Number of citations: 32 onlinelibrary.wiley.com
RK Singh, MK Mishra - The Journal of Physical Chemistry A, 2009 - ACS Publications
… Our OVGF/P3 results show that 2-ethynylfuran has greater electron affinity value than 3-ethynylfuran and the … These electron affinities signify that conductivity of 2-ethynylfuran among …
Number of citations: 5 pubs.acs.org
K Okuhara - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… A good overall yield is also expected for the preparation of 2-ethynylfuran from furan via 2-(2… for the synthesis of 2-ethynylthiophene**) and 2-ethynylfuran***) do not seem to be feasible."…
Number of citations: 18 www.journal.csj.jp
최삼권, 조현남, 갈영순 - 한국고분자학회학술대회연구논문초록집, 1984 - dbpia.co.kr
Polymerization and Copolymerization of 2- Ethynylfuran by WCl6 and MoCl5 - based Catalysts - 한국고분자학회 학술대회 연구논문 초록집 - 한국고분자학회 : 논문 …
Number of citations: 0 www.dbpia.co.kr
YS Gal, SK Choi - Journal of Polymer Science Part A: Polymer …, 1987 - Wiley Online Library
… WC1,- and MoCl,-based catalyst systems are very effective for the polymerization of acetylene derivatives containing aromatic heterocycles such as 2-ethynylthiophene,'O 2-ethynylfuran…
Number of citations: 15 onlinelibrary.wiley.com
M D'Auria, G Piancatelli, T Ferri - The Journal of Organic …, 1990 - ACS Publications
… (18) furnishes the substitution products (19 and 26, respectively) deriving from an attack on the alkyne moiety, while the reaction with 2-ethynylthiophene (20) and 2-ethynylfuran (23) …
Number of citations: 28 pubs.acs.org
SF Malysheva, EE Kuznetsova, NA Belogorlova… - Pharmaceutical …, 1998 - Springer
… (Ia-Id), which can be easily obtained using red phosphorus (or phosphine) and monosubstituted aryl-or hetarylacetylenes (phenylacetylene, 4-fluorophenylacetylene, 2-ethynylfuran, 2-…
Number of citations: 2 link.springer.com
김동우, 임권택, 제갈영순, 박종욱 - 한국공업화학회연구논문 …, 2017 - papersearch.net
1P-45 Electro-optical and Electrochemical Properties of Poly(2-ethynylfuran) < 논문상세 < 페이퍼서치 글로버메뉴 바로가기 본문 바로가기 하단메뉴 바로가기 ★ 즐겨찾기 로그인회원가입 …
Number of citations: 0 papersearch.net
LV Romashov, VP Ananikov - Chemistry–An Asian Journal, 2017 - Wiley Online Library
… of 5-(((tert-butyldimethylsilyl)-oxy)methyl)-2-ethynylfuran 6 (TBSOMEF). The acetoxy group in 5-… Remarkably, ether-linked 5,5′-(oxybis(methylene))bis(2-ethynylfuran) 7 (OBMBEF) was …
Number of citations: 30 onlinelibrary.wiley.com
YS Gal, HN Cho - 폴리머, 1986 - koasas.kaist.ac.kr
DSpace at KOASAS: Polymerization of 2-Ethynylfuran and Its Copolymerization of with 2 -Ethynylthiophene by WCl6- and MoCl5-Based Catalysts … Polymerization of 2-Ethynylfuran and Its …
Number of citations: 0 koasas.kaist.ac.kr

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